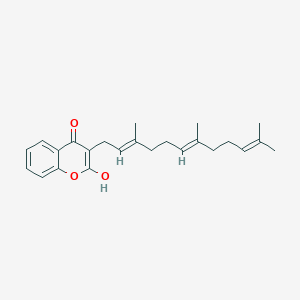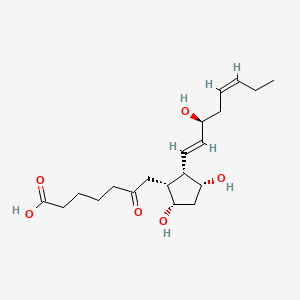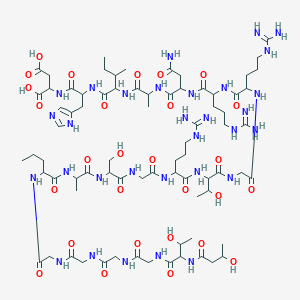
PKI (5-24), PKA Inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PKI (5-24), PKA Inhibitor is a useful research compound. Its molecular formula is C76H129N31O28 and its molecular weight is 1925.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality PKI (5-24), PKA Inhibitor suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PKI (5-24), PKA Inhibitor including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Understanding PKI (5-24) Role in Gene Expression and Physiology
- Gene Expression and Muscle Physiology : PKI, as an inhibitor of cyclic AMP-dependent protein kinase (PKA), plays a crucial role in gene expression in muscle. Studies on PKIα-null mutant mice showed altered gene expression due to changes in PKA activity, suggesting PKI's significant role in muscle physiology and gene expression regulation (Gangolli et al., 2000).
PKI (5-24) in Research and Analytical Applications
- Specific Inhibition of PKA : PKI has been utilized as a specific inhibitor of PKA in various research studies, providing insights into PKA functions and its role in disease pathogenesis (Liu et al., 2020).
- Development of Biosensors : PKI-derived peptides have been used in developing cantilever sensor assays for detecting PKA activity, indicating its application in analytical tools for clinical medicine and research (Kwon et al., 2007).
PKI (5-24) in Cellular and Molecular Studies
- Mechanism of PKA Recognition : Research on the interaction between PKA and PKI has revealed insights into the molecular mechanism of this interaction, enhancing our understanding of intrinsically disordered proteins in regulatory functions (Li et al., 2016).
- Role in Organism Development : PKIα's role in left-right axis formation in chick embryos demonstrates the importance of PKI in developmental biology (Kawakami & Nakanishi, 2001).
PKI (5-24) in Disease Research and Therapeutic Development
- PKA Signaling in Disease : The role of PKI in Trypanosoma cruzi and its effect on cAMP-PKA signaling pathway has provided insights into the therapeutic targeting of this pathway in infectious diseases (Bao et al., 2008).
- Enzymatic Phosphorylation Assays : PKI-based peptides have been used in enzymatic phosphorylation assays, aiding in the understanding of PKA dynamics and its regulatory mechanisms (Boer et al., 2005).
PKI (5-24) in Understanding Cellular Mechanisms
- Role in Sperm Physiology : Research on human sperm acrosome reaction indicated that PKI plays a role in sperm physiology, impacting reproductive biology (Harrison et al., 2000).
- Regulation of Cell Signaling Pathways : PKI's role in modulating GPCR-Gαs-cAMP signaling highlights its importance in understanding cellular signaling and its implications in tumor growth (Hoy et al., 2020).
Eigenschaften
IUPAC Name |
2-[[2-[[2-[2-[[4-amino-2-[[5-carbamimidamido-2-[[5-carbamimidamido-2-[[2-[[2-[[5-carbamimidamido-2-[[2-[[3-hydroxy-2-[2-[2-[[2-[[2-[[2-[[2-[[3-hydroxy-2-(3-hydroxybutanoylamino)butanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]pentanoylamino]propanoylamino]propanoyl]amino]acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H129N31O28/c1-9-14-41(97-54(117)29-90-52(115)27-88-51(114)26-89-53(116)28-92-70(131)59(38(7)110)105-50(113)21-35(4)109)64(125)95-36(5)61(122)104-48(32-108)63(124)91-30-55(118)99-43(16-12-19-86-75(80)81)67(128)107-60(39(8)111)71(132)93-31-56(119)98-42(15-11-18-85-74(78)79)65(126)100-44(17-13-20-87-76(82)83)66(127)101-46(23-49(77)112)68(129)96-37(6)62(123)106-58(34(3)10-2)72(133)102-45(22-40-25-84-33-94-40)69(130)103-47(73(134)135)24-57(120)121/h25,33-39,41-48,58-60,108-111H,9-24,26-32H2,1-8H3,(H2,77,112)(H,84,94)(H,88,114)(H,89,116)(H,90,115)(H,91,124)(H,92,131)(H,93,132)(H,95,125)(H,96,129)(H,97,117)(H,98,119)(H,99,118)(H,100,126)(H,101,127)(H,102,133)(H,103,130)(H,104,122)(H,105,113)(H,106,123)(H,107,128)(H,120,121)(H,134,135)(H4,78,79,85)(H4,80,81,86)(H4,82,83,87) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQOQHIYLVUTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H129N31O28 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1925.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PKI (5-24), PKA Inhibitor | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

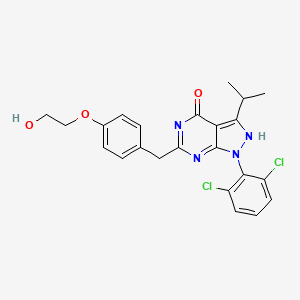
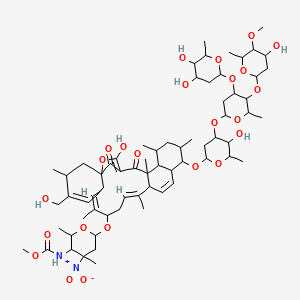
![1-Hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)naphtho[1,2-c]isochromen-6-one](/img/structure/B8101090.png)
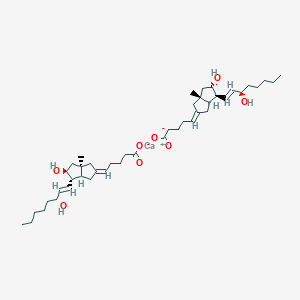
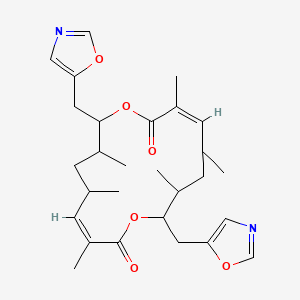
![[6-[2-[4-[(4Z,6Z,14Z,16E)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B8101110.png)
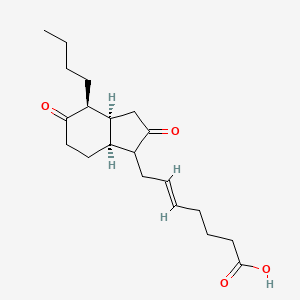
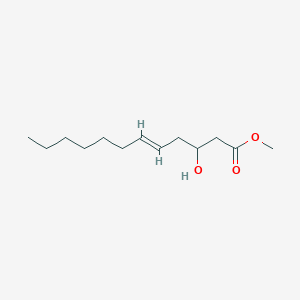
![(E)-7-[(3R)-3-[(E)-3-hydroxyoct-1-enyl]-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B8101138.png)
![7-[(1R,2R)-3,5-dihydroxy-2-[(E)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B8101146.png)
![sodium;(6Z)-6-[5-hydroxy-4-[(1E,5E)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]hexanoate](/img/structure/B8101154.png)
![[(4Z,6Z,10Z)-8,17-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B8101158.png)
